![molecular formula C8H6F4OS B1462330 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene CAS No. 1803582-26-4](/img/structure/B1462330.png)
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene
描述
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene is a fluorinated organic compound characterized by the presence of both difluoromethoxy and difluoromethylsulfanyl groups attached to a benzene ring. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
准备方法
One common method is through radical trifluoromethylation, which involves the generation of difluoromethyl radicals that react with benzene derivatives . Another approach is the nucleophilic substitution of difluoromethylsulfonyl benzene with appropriate nucleophiles under transition metal-free conditions . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
化学反应分析
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylsulfanyl group with other functional groups, such as thiocyanates.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene has several scientific research applications:
作用机制
The mechanism by which 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene exerts its effects is primarily through its interaction with molecular targets via its fluorinated groups. These interactions often involve the formation of strong hydrogen bonds and van der Waals forces, which can influence the compound’s binding affinity and specificity for target molecules. The pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
相似化合物的比较
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene can be compared with other fluorinated benzene derivatives, such as:
1-(Trifluoromethoxy)-2-[(trifluoromethyl)sulfanyl]benzene: This compound has an additional fluorine atom in both functional groups, which can enhance its chemical stability and reactivity.
1-(Difluoromethoxy)-2-[(trifluoromethyl)sulfanyl]benzene: The presence of a trifluoromethyl group instead of a difluoromethyl group can alter the compound’s electronic properties and reactivity.
1-(Trifluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene: Similar to the previous compound but with a trifluoromethoxy group, which can further influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of difluoromethoxy and difluoromethylsulfanyl groups, which confer distinct chemical properties that are valuable in various applications.
属性
IUPAC Name |
1-(difluoromethoxy)-2-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFHCNRIJJNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
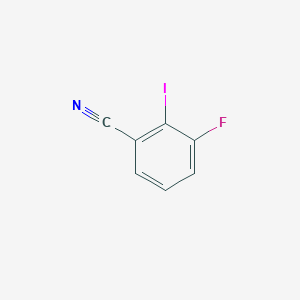
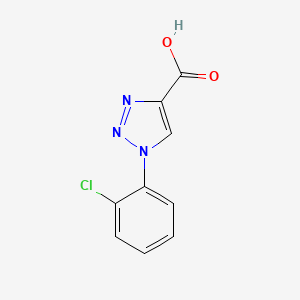
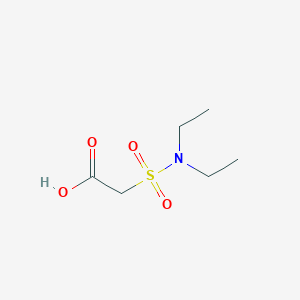
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)
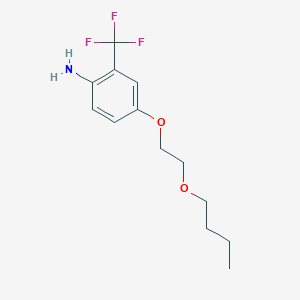
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)


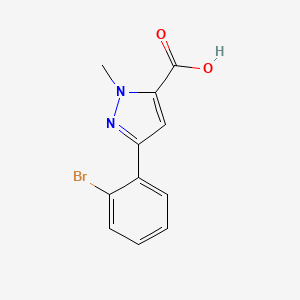
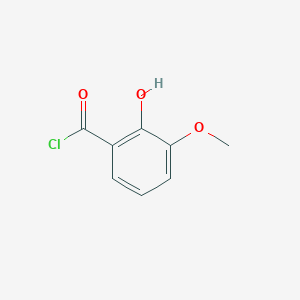
![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
amine](/img/structure/B1462269.png)
